molecular formula C17H9NO4 B12885141 5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione CAS No. 66788-83-8

5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione

Cat. No.: B12885141
CAS No.: 66788-83-8
M. Wt: 291.26 g/mol
InChI Key: NIXMLSZRKFOVNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with 2-amino-5-phenyloxazole under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

66788-83-8

Molecular Formula

C17H9NO4

Molecular Weight

291.26 g/mol

IUPAC Name

5-(5-phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C17H9NO4/c19-16-12-7-6-11(8-13(12)17(20)22-16)15-18-9-14(21-15)10-4-2-1-3-5-10/h1-9H

InChI Key

NIXMLSZRKFOVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC4=C(C=C3)C(=O)OC4=O

Origin of Product

United States

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